molecular formula C17H24N2O2S B3000144 (3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310221-22-6

(3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No.: B3000144
CAS No.: 2310221-22-6
M. Wt: 320.45
InChI Key: VWGNFSZMVSSITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C17H24N2O2S and its molecular weight is 320.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A novel compound related to the one , shown to have significant anticancer activity in human malignant melanoma cell lines, operates through inducing necroptosis at low concentrations and apoptosis at high concentrations. This activity is mediated via the upregulation of death receptors and scaffold proteins, highlighting the compound's potential as a chemical substance for melanoma treatment (Q. Kong et al., 2018).

Chemical Synthesis and Reactivity

The study on intramolecular and intermolecular reactivity of localized singlet diradicals provides insights into the chemical behavior of related compounds under various conditions. These findings can contribute to understanding the stability and reactivity of similar compounds in synthetic chemistry applications (M. Abe et al., 2000).

Synthesis of Pyrrole Derivatives

Research into the synthesis and novel rearrangements of 2,3-dihydro-1H-1,3-diazepin-2-ones, through thermal elimination of methanol, opens pathways to generating pyrrole derivatives. This process showcases the compound's utility in synthesizing structurally diverse and potentially bioactive molecules (A. Fesenko & A. Shutalev, 2014).

Electrochemical Synthesis

An electrochemical synthesis method using a derivative of the compound as a starting material demonstrates the potential for innovative synthetic routes. This method leads to novel 8-amino-1,4-benzoxazine derivatives, illustrating the compound's versatility in chemical synthesis (M. Largeron & M. Fleury, 1998).

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-21-16-5-2-4-14(12-16)17(20)19-8-3-7-18(9-10-19)15-6-11-22-13-15/h2,4-5,12,15H,3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGNFSZMVSSITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.